
7-Octadecenoic acid, methyl ester
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Overview
Description
cis-7-Octadecenoic acid methyl ester: is a fatty acid methyl ester with the molecular formula C19H36O2 . It is a derivative of octadecenoic acid, characterized by the presence of a double bond at the seventh carbon atom in the cis configuration. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-7-Octadecenoic acid methyl ester typically involves the esterification of cis-7-Octadecenoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: In industrial settings, the production of cis-7-Octadecenoic acid methyl ester often involves the transesterification of vegetable oils containing cis-7-Octadecenoic acid. This process uses methanol and a base catalyst such as sodium methoxide. The reaction is conducted at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: cis-7-Octadecenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Epoxides and diols: from oxidation.
Alcohols: from reduction.
Amides and esters: from substitution reactions.
Scientific Research Applications
Biological Activities
7-Octadecenoic acid, methyl ester exhibits various biological activities that contribute to its applications:
- Antioxidant Activity : It has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively.
- Anti-inflammatory Properties : Research indicates that this compound can inhibit inflammatory responses, making it a potential candidate for treating inflammatory diseases.
- Antimicrobial Effects : This compound has been reported to possess antibacterial properties against various pathogens, suggesting its use in food preservation and pharmaceutical formulations.
- Antidiabetic Potential : Some studies suggest that it may help in managing blood sugar levels and improving insulin sensitivity.
Pharmaceutical Applications
This compound has been investigated for its potential in drug formulations due to its bioactive properties:
- Combination Therapies : A study indicated that combining this compound with antiviral drugs like ribavirin enhances antiviral activity against the measles virus at lower concentrations . This suggests potential applications in developing more effective antiviral therapies.
Nutraceuticals and Functional Foods
The antioxidant and anti-inflammatory properties of 7-octadecenoic acid make it a valuable ingredient in nutraceuticals:
- Dietary Supplements : Its incorporation into dietary supplements can provide health benefits related to cardiovascular health and inflammation reduction.
- Food Preservation : Due to its antimicrobial properties, it is considered for use as a natural preservative in food products .
Cosmetic Formulations
The compound's moisturizing and protective properties make it suitable for cosmetic applications:
- Skin Care Products : It can be included in formulations aimed at reducing oxidative stress on the skin and providing anti-aging benefits.
Data Table of Biological Activities
Case Study 1: Antioxidant Potential
A study conducted on the antioxidant capacity of 7-octadecenoic acid demonstrated its ability to reduce oxidative stress markers in vitro. The compound was tested against standard antioxidants like ascorbic acid and showed comparable results in scavenging DPPH radicals .
Case Study 2: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory effects of this compound revealed its ability to inhibit COX-2 enzyme activity, which is pivotal in inflammatory pathways. This suggests its potential use in developing anti-inflammatory medications .
Case Study 3: Antimicrobial Efficacy
In a recent study evaluating the antimicrobial properties of various fatty acids, 7-octadecenoic acid was found to effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, indicating its application in food safety and preservation .
Mechanism of Action
The mechanism of action of cis-7-Octadecenoic acid methyl ester involves its interaction with cell membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
- cis-9-Octadecenoic acid methyl ester (Methyl oleate)
- cis-11-Octadecenoic acid methyl ester
- cis-10-Nonadecenoic acid methyl ester
Comparison: cis-7-Octadecenoic acid methyl ester is unique due to the position of its double bond, which imparts distinct chemical and physical properties. For instance, compared to cis-9-Octadecenoic acid methyl ester, it has different reactivity and stability profiles, making it suitable for specific applications .
Biological Activity
7-Octadecenoic acid, methyl ester, commonly known as methyl oleate, is a fatty acid methyl ester derived from oleic acid. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. The following sections provide a comprehensive overview of the biological activities associated with this compound, supported by research findings and case studies.
- Molecular Formula : C₁₉H₃₈O₂
- Molecular Weight : 298.46 g/mol
- Structure : Contains a long hydrocarbon chain with a double bond at the 9th carbon position.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance:
- A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition depending on the concentration used .
- In particular, it was found to be effective against Staphylococcus aureus and Vibrio alginolyticus, with certain isolates demonstrating bacteriostatic and bactericidal activities .
2. Antioxidant Activity
The antioxidant potential of this compound has been explored in several studies:
- It was noted for its ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage and various diseases .
- Comparative studies showed that its antioxidant capacity is comparable to that of well-known antioxidants such as vitamin E .
3. Antidiabetic Effects
Recent investigations have indicated that this compound may possess antidiabetic properties:
- In vitro studies demonstrated that methyl oleate can enhance insulin sensitivity and reduce blood glucose levels in diabetic models .
- The mechanism appears to involve modulation of glucose uptake by enhancing GLUT4 translocation in muscle cells .
4. Anticancer Potential
Emerging research suggests that this compound may have anticancer effects:
- A study reported its cytotoxic effects on ovarian cancer cells (Caov3), indicating potential for further development as an anticancer agent .
- The compound's ability to induce apoptosis in cancer cells has been attributed to its influence on cellular membrane integrity and signaling pathways .
Case Studies
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for identifying and quantifying 7-octadecenoic acid, methyl ester in plant extracts?
Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. Retention times (e.g., 20.31–20.34 min in Argemone gracilenta extracts , 27.188 min in Foeniculum vulgare sprouts ) and spectral matching with libraries (e.g., Wiley, NIST) are critical for identification .
- Fatty Acid Methyl Ester (FAME) analysis protocols, such as those optimized using polar cyanosilicone columns (e.g., SP™-2560), ensure resolution of geometric isomers .
- Quantification relies on peak area normalization, as demonstrated in Pongamia pinnata seed oil (0.97% abundance) and Ziziphus mauritiana (55.2% in seed oil) .
Q. What are the primary natural sources of this compound?
Answer:
- Plant Seed Oils : Major sources include Ziziphus mauritiana (55.2% in seed oil) and Pongamia pinnata (0.97% in seed oil) .
- Sprouted Plants : Detected in 6-day-old fennel sprouts, suggesting biosynthesis during germination .
- Minor Constituent : Found in Argemone gracilenta fractions (8.39–40.83%) , indicating variability across species and extraction methods.
Q. How is this compound synthesized in laboratory settings?
Answer:
- Chemical Synthesis : Utilizes databases like REAXYS and PISTACHIO for route prediction, focusing on esterification of 7-octadecenoic acid with methanol under acid catalysis .
- Biocatalytic Routes : Engineered pathways using fatty acid O-methyltransferases or lipases can produce methyl esters from free fatty acids .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported concentrations of this compound across studies?
Answer:
- Methodological Variability : Differences in extraction solvents (e.g., hexane vs. methanol) and saponification protocols affect yield .
- GC Conditions : Column type (e.g., SP™-2560 vs. Omegawax®) and oven ramp rates influence peak resolution and retention time reproducibility .
- Matrix Effects : Co-eluting compounds (e.g., other FAMEs) in complex plant extracts may skew quantification .
Q. What mechanisms underlie the bioactivity of 7-ooctadecenoic acid, methyl ester, and how can they be studied?
Answer:
- Anti-Inflammatory/Analgesic Potential : Structural analogs like 6-octadecenoic acid methyl ester exhibit these properties via cyclooxygenase inhibition . Similar studies for the 7-isomer require molecular docking and in vitro assays (e.g., COX-1/2 inhibition tests).
- Antimicrobial Screening : Use disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria, referencing protocols for related FAMEs .
Q. What experimental strategies optimize the metabolic engineering of this compound in microbial hosts?
Answer:
- Enzyme Engineering : Heterologous expression of Δ7-desaturases and methyltransferases in E. coli or yeast .
- Pathway Balancing : Use of tunable promoters to regulate fatty acid biosynthesis and esterification steps, avoiding toxicity from lipid accumulation .
- Analytical Validation : Employ stable isotope labeling (e.g., ¹³C-methanol) to track methyl group incorporation and quantify yields via GC-MS .
Q. How does the positional isomerism (e.g., 7- vs. 9-octadecenoic acid methyl ester) impact physicochemical properties and biological activity?
Answer:
- Chromatographic Differentiation : Isomers are resolved using polar columns (e.g., SP™-2560) based on retention time shifts (e.g., 27.188 min for 7-isomer vs. 27.865 min for cis-vaccenic acid) .
- Membrane Fluidity Studies : Compare effects on lipid bilayer models (e.g., DSC or fluorescence anisotropy) to assess isomer-specific interactions .
Q. What are the best practices for handling and storing this compound in laboratory settings?
Answer:
- Storage : Keep in airtight containers at -20°C under inert gas (N₂/Ar) to prevent oxidation .
- Handling : Use gloves and eye protection; avoid inhalation via fume hoods during synthesis or extraction .
Q. Data Contradiction Analysis
Q. Why do reported abundances of this compound vary widely (e.g., 0.97% in Pongamia pinnata vs. 55.2% in Ziziphus mauritiana)?
Answer:
- Species-Specific Biosynthesis : Ziziphus may prioritize Δ7-desaturase activity, while Pongamia utilizes Δ9-desaturases for oleic acid production .
- Extraction Efficiency : Soxhlet extraction with hexane maximizes yield in oil-rich seeds (e.g., Ziziphus), whereas solvent polarity in other methods may underrepresent the compound .
Q. How can researchers validate the purity of synthesized this compound?
Answer:
Properties
Molecular Formula |
C19H36O2 |
---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
methyl (E)-octadec-7-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h12-13H,3-11,14-18H2,1-2H3/b13-12+ |
InChI Key |
XMONTNNUOWTMGE-OUKQBFOZSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C/CCCCCC(=O)OC |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCC(=O)OC |
Origin of Product |
United States |
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